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Compound Name: GSK343
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An In-depth Technical Guide on the Core Involvement of GSK343 in Cell Signaling Pathways

Introduction

Enhancer of zeste homolog 2 (EZHZ2) is the catalytic subunit of the Polycomb Repressive
Complex 2 (PRC2), a crucial epigenetic regulator.[1][2] EZH2 functions as a histone
methyltransferase, specifically catalyzing the trimethylation of histone H3 at lysine 27
(H3K27me3).[1][3] This H3K27me3 mark is a hallmark of transcriptional repression, leading to
the silencing of target genes involved in critical cellular processes like differentiation,
proliferation, and cell-cycle regulation.[1][4] Due to its frequent overexpression and its pro-
oncogenic role in a wide array of cancers, EZH2 has emerged as a significant therapeutic
target.[2][4][5]

GSK343 is a potent, cell-permeable, and highly selective small molecule inhibitor of EZH2.[5]
[6][7] By competitively inhibiting EZH2's methyltransferase activity, GSK343 provides a
powerful tool for researchers to investigate the functional consequences of PRC2 inhibition and
its impact on complex cell signaling networks.[1][8] This guide offers a technical overview of
GSK343's mechanism of action, its role in key signaling pathways, and detailed protocols for its
application in research settings.

Core Mechanism of Action: Competitive Inhibition of
EZH2
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The primary mechanism of GSK343 is its function as an S-adenosyl-L-methionine (SAM)-
competitive inhibitor.[1][9][10][11] EZHZ2, as the enzymatic core of the PRC2 complex, utilizes
SAM as a methyl group donor to trimethylate H3K27.[1][2] GSK343 directly competes with
SAM for binding to the EZH2 catalytic site, thereby preventing the transfer of the methyl group
to histone H3.[8][9] This leads to a global reduction in H3K27me3 levels, the reactivation of
PRC2-silenced tumor suppressor genes, and subsequent downstream effects on cell behavior.
[1][6][11] GSK343 exhibits high selectivity for EZH2 over other histone methyltransferases,
including its homolog EZH1, making it a precise chemical probe for studying PRC2-mediated
signaling.[6][9][12]
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GSK343 Mechanism of Action
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GSK343 Modulation of Wnt/3-Catenin Signaling
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GSK343 Modulation of NF-kB Signaling
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GSK343 and the AKT/mTOR Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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